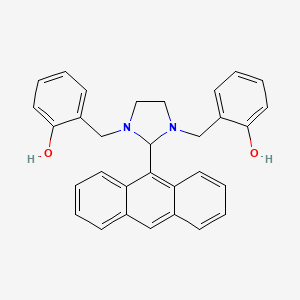

2-(Anthracen-9-yl)-1,3-bis(2-hydroxybenzyl)-imidazolidine

説明

2-(アントラセン-9-イル)-1,3-ビス(2-ヒドロキシベンジル)-イミダゾリジンは、アントラセン部分をイミダゾリジン環に結合させ、さらに2つのヒドロキシベンジル基で置換された複雑な有機化合物です。

特性

分子式 |

C31H28N2O2 |

|---|---|

分子量 |

460.6 g/mol |

IUPAC名 |

2-[[2-anthracen-9-yl-3-[(2-hydroxyphenyl)methyl]imidazolidin-1-yl]methyl]phenol |

InChI |

InChI=1S/C31H28N2O2/c34-28-15-7-3-11-24(28)20-32-17-18-33(21-25-12-4-8-16-29(25)35)31(32)30-26-13-5-1-9-22(26)19-23-10-2-6-14-27(23)30/h1-16,19,31,34-35H,17-18,20-21H2 |

InChIキー |

KQWPIYDKPLXLCW-UHFFFAOYSA-N |

正規SMILES |

C1CN(C(N1CC2=CC=CC=C2O)C3=C4C=CC=CC4=CC5=CC=CC=C53)CC6=CC=CC=C6O |

製品の起源 |

United States |

準備方法

合成経路と反応条件

2-(アントラセン-9-イル)-1,3-ビス(2-ヒドロキシベンジル)-イミダゾリジンの合成は、通常、アントラセン誘導体とイミダゾリジン前駆体を特定の条件下で反応させることから始まります。 一般的な方法の1つは、アルカリ条件下でベンゾイミダゾール-2-アミンを9-クロロメチルアントラセンでアルキル化することです . この反応は、アルコールやアセトニトリルなどのさまざまな極性溶媒中で実施できますが、DMF-KOHおよびt-BuOH-t-BuOK系を使用すると、許容される合成収率が得られることがよくあります .

工業生産方法

この化合物の工業生産方法は、十分に文書化されていませんが、おそらくはラボの合成手順を拡大することになるでしょう。これには、収量と純度を最大化し、コストと環境への影響を最小限に抑えるために、反応条件を最適化することが含まれます。

化学反応の分析

科学研究への応用

2-(アントラセン-9-イル)-1,3-ビス(2-ヒドロキシベンジル)-イミダゾリジンは、いくつかの科学研究に適用されています。

化学: より複雑な分子の合成のためのビルディングブロックとして、および配位化学におけるリガンドとして使用できます。

生物学: この化合物の構造的特徴は、分子相互作用と生物学的経路を研究するための潜在的な候補となっています。

工業: この化合物は、センサーや触媒など、ユニークな特性を持つ新しい材料の開発に使用できます。

科学的研究の応用

2-{[2-(ANTHRACEN-9-YL)-3-[(2-HYDROXYPHENYL)METHYL]IMIDAZOLIDIN-1-YL]METHYL}PHENOL has several applications in scientific research:

Chemistry: Used as a fluorescent probe due to its strong fluorescence properties.

Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.

作用機序

2-(アントラセン-9-イル)-1,3-ビス(2-ヒドロキシベンジル)-イミダゾリジンがその効果を発揮するメカニズムは完全には解明されていません。その分子構造は、水素結合、π-π相互作用、金属イオンとの配位を通じて、さまざまな分子標的に作用できることを示唆しています。これらの相互作用は、生物学的経路や化学反応に影響を与える可能性があり、この化合物を科学研究における汎用性の高いツールにしています。

類似化合物との比較

類似化合物

1-(アントラセン-9-イルメチル)-1H-ベンゾイミダゾール-2-アミン: この化合物は、アントラセン部分とイミダゾール環も特徴としている点で類似しています.

2-(アントラセン-9-イル)-2-ヒドロキシベンズアルデヒド: アントラセンコアとヒドロキシベンジル置換を持つ別の化合物です.

独自性

2-(アントラセン-9-イル)-1,3-ビス(2-ヒドロキシベンジル)-イミダゾリジンは、官能基と構造的特徴の特定の組み合わせによってユニークです。

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。